

Application of Tetramethylsilane in Growing SiCN:H Diffusion Barrier Films

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Compound of Interest					
Compound Name:	Tetramethylsilane				
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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogenated silicon carbonitride (SiCN:H) thin films are increasingly vital as diffusion barriers in microelectronics, particularly to prevent the migration of copper from interconnects into the surrounding dielectric material. The integrity of these barriers is critical for the reliability and performance of ultra-large-scale integration (ULSI) circuits. **Tetramethylsilane** (TMS), with the chemical formula Si(CH₃)₄, has emerged as a key precursor for the deposition of high-quality SiCN:H films via plasma-enhanced chemical vapor deposition (PECVD). Its vapor phase, combined with a nitrogen source like ammonia (NH₃), allows for the growth of amorphous, dense, and thermally stable films with excellent barrier properties. This document provides a detailed overview of the application of TMS in the synthesis of SiCN:H diffusion barrier films, including experimental protocols and characterization data.

Data Presentation

The properties of SiCN:H films are highly dependent on the deposition parameters. The following tables summarize the quantitative data from various studies on SiCN:H films grown using TMS.

Table 1: PECVD Deposition Parameters for SiCN:H Films using TMS



Parameter	Range	Unit	Reference
Precursor	Tetramethylsilane (TMS)	-	[1][2][3]
Nitrogen Source	Ammonia (NH₃)	-	[1][2][3]
Carrier Gas	Helium (He)	sccm	[1]
Deposition Temperature	100 - 400	°C	[1]
TMS Partial Pressure	6x10 ⁻³ - 1.5x10 ⁻²	Torr	[1]
NH₃/TMS Partial Pressure Ratio	0 - 1	-	[1]
Plasma Power	20 - 1500	W	[1]
Total Pressure	2.1x10 ⁻²	Torr	[1]

Table 2: Properties of SiCN:H Films Grown from TMS



Property	Value Range	Unit	Deposition Conditions	Reference
Elemental Composition	Si: ~25-40, C: ~20-50, N: ~10- 35, H: ~10-20	at. %	Varies with NH₃/TMS ratio and temperature	[1]
Deposition Rate	up to 33	nm/min	Mild plasma conditions	[1][4]
Refractive Index	1.55 - 2.08	-	Dependent on film composition	[1][5]
Optical Bandgap (E_g)	3.0 - 5.2	eV	Increases with nitrogen content	[1][5]
Hardness	up to 12	GPa	Microwave PECVD	[1]
Young's Modulus	up to 120	GPa	Microwave PECVD	[1]
Dielectric Constant (k)	< 5	-	-	[6]
Water Contact Angle	71 (as- deposited), 37 (after plasma treatment)	o	400 °C, P(NH ₃)/P(TMS) = 0.4	[1][5]

Experimental Protocols PECVD Deposition of SiCN:H Films

This protocol describes a typical process for depositing SiCN:H films using a PECVD system with TMS and ammonia.

Materials:

• Tetramethylsilane (TMS, 99.9% purity)[1]



- Ammonia (NH₃, 99.999% purity)
- Helium (He, 99.999% purity) or Argon (Ar)
- Silicon wafers (p-type, <100>) or other suitable substrates
- PECVD reactor

Procedure:

- Substrate Preparation: Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants. Dry the substrates in a nitrogen flow.
- System Preparation: Load the cleaned substrates into the PECVD chamber. Evacuate the chamber to a base pressure of less than 10^{-6} Torr.
- Precursor Delivery: Maintain the TMS precursor in a glass ampoule at room temperature.[1]
 Deliver the TMS vapor into the reaction chamber through a mass flow controller (MFC).
- Gas Mixture Introduction: Introduce ammonia and a carrier gas (e.g., Helium) into the chamber at controlled flow rates using their respective MFCs. The ratio of NH₃ to TMS is a critical parameter for controlling the nitrogen content and properties of the film.[1]
- Deposition Conditions:
 - Set the substrate temperature to the desired value (e.g., 100-400 °C).[1]
 - Adjust the gas flow rates to achieve the desired partial pressures and total pressure (e.g., 2.1×10^{-2} Torr).[1]
 - Ignite the plasma by applying RF or microwave power (e.g., 20 W for mild plasma conditions).[1]
- Deposition: Maintain the deposition conditions for the desired time to achieve the target film thickness. The deposition rate can be up to 33 nm/min under mild plasma conditions.[1][4]



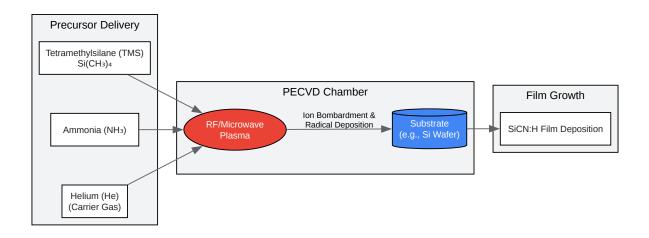
 Post-Deposition: After deposition, turn off the plasma and the precursor and gas flows. Allow the substrates to cool down in a vacuum or in an inert gas atmosphere.

Characterization of SiCN:H Films

- 3.2.1. Film Composition and Chemical Bonding:
- X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition (Si, C, N,
 O) and chemical bonding states.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the film, such as Si-C, Si-N, Si-H, C-H, and N-H. The intensity of the Si-CH₃ stretch mode can be correlated with the precursor fragmentation.[3][7][8]
- 3.2.2. Film Thickness and Optical Properties:
- Spectroscopic Ellipsometry: To measure the film thickness and refractive index.
- UV-Visible Spectroscopy: To determine the optical bandgap of the film.[1]
- 3.2.3. Morphological and Mechanical Properties:
- Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the deposited films.
- Nanoindentation: To measure the hardness and Young's modulus of the films.
- 3.2.4. Diffusion Barrier Performance:
- Secondary Ion Mass Spectrometry (SIMS): To obtain a depth profile of copper distribution within the SiCN:H film and the underlying dielectric after thermal annealing. A lower Cu signal within the dielectric indicates better barrier performance.[3][7][8] This is a crucial test for evaluating the effectiveness of the SiCN:H film as a copper diffusion barrier.[2][3]

Visualizations

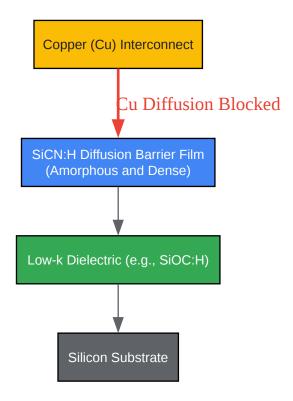




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Caption: PECVD process for SiCN:H film growth from TMS.

Caption: Amorphous network structure of a SiCN:H film.





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